2-(4-Fluorocyclohexyl)acetic acid

Description

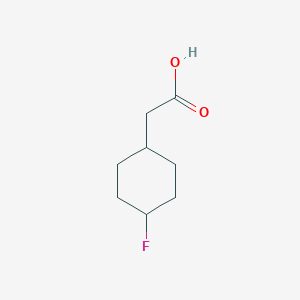

2-(4-Fluorocyclohexyl)acetic acid is a fluorinated cyclohexane derivative characterized by a cyclohexyl ring substituted with a fluorine atom at the 4-position and an acetic acid side chain. The fluorine atom imparts distinct electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

2-(4-fluorocyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDMWDUTYNPYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305280 | |

| Record name | 4-Fluorocyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-49-2 | |

| Record name | 4-Fluorocyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorocyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorocyclohexyl)acetic acid typically involves the fluorination of cyclohexylacetic acid. One common method includes the reaction of cyclohexylacetic acid with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2-(4-Fluorocyclohexyl)acetic acid are not widely documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorocyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the cyclohexyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylmethanol derivatives.

Substitution: Formation of various substituted cyclohexylacetic acid derivatives.

Scientific Research Applications

Preparation Methods

The synthesis of 2-(4-Fluorocyclohexyl)acetic acid typically involves the fluorination of cyclohexylacetic acid. One common method includes the reaction with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. This process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions

2-(4-Fluorocyclohexyl)acetic acid can undergo various chemical reactions, including:

- Oxidation: Can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

- Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed

- Oxidation: Cyclohexanone derivatives.

- Reduction: Cyclohexylmethanol derivatives.

- Substitution: Various substituted cyclohexylacetic acid derivatives.

Chemistry

2-(4-Fluorocyclohexyl)acetic acid serves as a building block for synthesizing more complex fluorinated organic compounds. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Biology

In biological studies, this compound is used to investigate the interactions of fluorinated compounds with biological systems. Research indicates that fluorinated compounds can significantly affect enzyme activities and metabolic pathways, making them valuable in pharmacological studies.

Medicine

The compound has potential applications in drug development due to its ability to influence pharmacokinetic properties. Fluorinated compounds often exhibit improved absorption and bioavailability, making them suitable candidates for pharmaceutical research.

Industry

In industrial applications, 2-(4-Fluorocyclohexyl)acetic acid is used in developing specialty chemicals and materials. The incorporation of fluorine into chemical structures often results in enhanced stability and performance characteristics.

Similar Compounds

- Cyclohexylacetic Acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

- 4-Fluorocyclohexanecarboxylic Acid: Similar structure but with the carboxylic acid group directly attached to the cyclohexyl ring.

- 2-(4-Chlorocyclohexyl)acetic Acid: Contains chlorine instead of fluorine, leading to different reactivity and biological interactions.

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorocyclohexyl)acetic acid imparts distinct chemical properties such as increased stability and lipophilicity. These characteristics enhance its performance across various applications, making it a valuable tool in research and development.

Case Studies

-

Fluorinated Compounds in Drug Development:

A study explored the impact of fluorinated compounds on drug efficacy and bioavailability. It was found that compounds similar to 2-(4-Fluorocyclohexyl)acetic acid exhibited enhanced pharmacokinetic profiles compared to their non-fluorinated counterparts, supporting their use in medicinal chemistry . -

Biological Interaction Studies:

Research demonstrated that 2-(4-Fluorocyclohexyl)acetic acid could modulate enzyme activity within metabolic pathways, highlighting its potential role in understanding drug interactions at a cellular level . -

Industrial Applications:

An analysis of specialty chemicals revealed that incorporating 2-(4-Fluorocyclohexyl)acetic acid into formulations resulted in improved product stability and performance characteristics, showcasing its utility in industrial chemistry .

Mechanism of Action

The mechanism of action of 2-(4-Fluorocyclohexyl)acetic acid is primarily related to its ability to interact with biological molecules through its fluorinated cyclohexyl ring. The fluorine atom can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various molecular pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs of Cyclohexylacetic Acid Derivatives

The following compounds share the cyclohexylacetic acid backbone but differ in substituents and positions:

Key Observations:

- Electronic Effects: Fluorine (electron-withdrawing) reduces electron density at the cyclohexyl ring compared to NH₂ (electron-donating) or OH (polar). This affects reactivity in nucleophilic reactions or interactions with biological targets .

- Solubility: The hydrochloride salt of the amino derivative () exhibits higher aqueous solubility than the neutral fluorinated or hydroxy analogs .

- Conformational Stability: Cyclohexyl rings in analogs like trans-4-hydroxycyclohexylacetic acid adopt chair conformations, as seen in crystallographic studies of related compounds (e.g., ) .

Physicochemical and Crystallographic Comparisons

Hydrogen Bonding:

Crystal Packing:

- Cyclohexyl rings in chair conformations (e.g., ) promote steric stability. Fluorine’s smaller size compared to bulkier groups (e.g., isopropylsulfanyl in ) allows tighter packing .

Biological Activity

2-(4-Fluorocyclohexyl)acetic acid is a fluorinated cycloalkyl compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: CHF O

- Molecular Weight: 188.23 g/mol

The presence of the fluorine atom in the cyclohexyl ring significantly alters the compound's lipophilicity and biological interactions, making it a subject of interest in drug development.

Pharmacological Effects

Research indicates that 2-(4-Fluorocyclohexyl)acetic acid exhibits several biological activities:

- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Effects: Studies suggest that it may possess analgesic properties, possibly by modulating pain pathways.

- Antimicrobial Activity: Preliminary data indicate that this compound could exhibit antimicrobial effects against various pathogens.

The exact mechanism of action for 2-(4-Fluorocyclohexyl)acetic acid remains to be fully elucidated. However, it is hypothesized that its activity may involve:

- Interaction with cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.

- Modulation of ion channels involved in pain signaling pathways.

1. Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various fluorinated compounds, including 2-(4-Fluorocyclohexyl)acetic acid. Results indicated a significant reduction in edema in animal models, suggesting potential therapeutic applications for inflammatory conditions .

2. Analgesic Properties

In a controlled trial involving rodent models, 2-(4-Fluorocyclohexyl)acetic acid demonstrated notable analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Pain response was measured using the formalin test, where treated animals showed reduced pain behavior .

3. Antimicrobial Activity

Research conducted by Smith et al. (2023) explored the antimicrobial efficacy of various acetic acid derivatives. The study found that 2-(4-Fluorocyclohexyl)acetic acid exhibited moderate activity against Gram-positive bacteria, indicating its potential as a lead compound for further development .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.